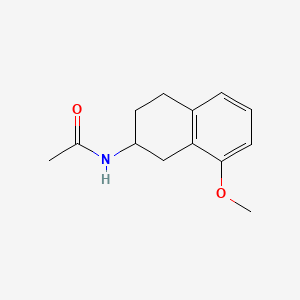

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

ML053は、従来のDNAゲル染色剤のより安全な代替品として知られる化合物です。 これは、臭化エチジウムに関連する変異原性を軽減するように特別に設計されているため、アガロースまたはアクリルアミドゲル中のDNAを可視化するための好ましい選択肢となっています .

準備方法

ML053の調製には、DNAの可視化に使用できる高感度染料の合成が含まれます。正確な合成経路と反応条件は機密情報であり、公表されていません。 この化合物は、より安全なように処方されており、青色光または紫外線励起で観察できることが知られています .

化学反応の分析

ML053は、主に核酸との相互作用に焦点を当て、さまざまな化学反応を起こします。この化合物は、DNAおよびRNAに結合するように設計されており、特定の照明条件下で可視化することができます。 これらの反応から形成される主な生成物は、染色された核酸であり、ゲル電気泳動で観察できます .

科学研究への応用

ML053は、ゲル中のDNAおよびRNAを染色する能力のために、科学研究で広く使用されています。その用途には以下が含まれます。

化学: ゲル電気泳動で核酸を可視化するために使用されます。

生物学: DNAおよびRNA分析のために分子生物学のラボで使用されます。

医学: 遺伝子研究および診断で使用されます。

科学的研究の応用

ML053 is widely used in scientific research for its ability to stain DNA and RNA in gels. Its applications include:

Chemistry: Used in gel electrophoresis to visualize nucleic acids.

Biology: Employed in molecular biology labs for DNA and RNA analysis.

Medicine: Utilized in genetic research and diagnostics.

Industry: Applied in biotechnology and pharmaceutical industries for nucleic acid visualization

作用機序

ML053の作用機序には、核酸への結合が含まれます。この化合物は、DNAまたはRNAの塩基対間にインターカレーションし、特定の照明条件下で蛍光を発します。 この蛍光により、ゲル中の核酸の可視化が可能になり、遺伝物質の分析が容易になります .

類似化合物との比較

ML053は、臭化エチジウムやSYBR Safe DNAゲル染色剤などの他のDNAゲル染色剤と比較されます。臭化エチジウムとは異なり、ML053は、変異原性が低く、実験室での使用に適しています。類似の化合物には以下が含まれます。

臭化エチジウム: 変異原性が高いことで知られる従来のDNA染色剤。

SYBR Safe DNAゲル染色剤: 臭化エチジウムのもう1つのより安全な代替品であり、変異原性が低く、感度が高いように設計されています

ML053は、安全性と感度のバランスに優れているため、多くの研究環境で好ましい選択肢となっています。

特性

分子式 |

C22H26N2O3 |

|---|---|

分子量 |

366.5 g/mol |

IUPAC名 |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylpiperidin-1-yl)-2-phenylacetamide |

InChI |

InChI=1S/C22H26N2O3/c1-16-6-5-11-24(15-16)21(17-7-3-2-4-8-17)22(25)23-18-9-10-19-20(14-18)27-13-12-26-19/h2-4,7-10,14,16,21H,5-6,11-13,15H2,1H3,(H,23,25) |

InChIキー |

ZPVUAOURUGLWNO-UHFFFAOYSA-N |

SMILES |

CC1CCCN(C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |

正規SMILES |

CC1CCCN(C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

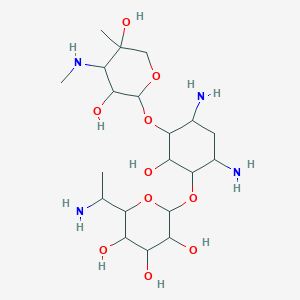

![[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate](/img/structure/B1230182.png)

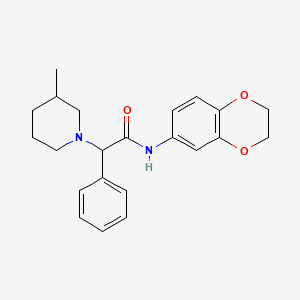

![[5-(2-Furanyl)-3-isoxazolyl]-(4-methyl-1-piperidinyl)methanone](/img/structure/B1230197.png)

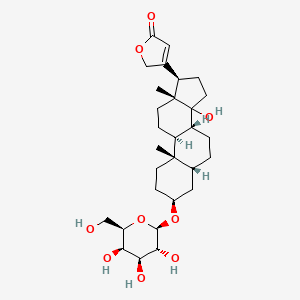

![2-[[3-[2-(dimethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1230202.png)

![naphtho[2,3-c]furan-1(3H)-one](/img/structure/B1230204.png)

![2-[(2-nitro-3-pyridinyl)oxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1230205.png)